Cyclohexyl (4-nitrophenyl) Carbonate

Protecting Group Chemistry Carbonate Synthesis Alcohol Protection

Protecting acid-sensitive hydroxyls (epoxides, acetals, silyl ethers) requires orthogonal, base-labile selectivity. Boc/Cbz are incompatible. This exact carbonate ester offers: - Base-labile deprotection at pH 12, leaving acid-labile groups intact - Real-time UV-Vis monitoring at 413 nm for PAT/GMP or HTE screening - 91% typical synthesis yield for efficient material use Ideal for peptide, oligosaccharide, and polymer-drug conjugate assembly.

Molecular Formula C13H15NO5
Molecular Weight 265.265
CAS No. 176787-42-1
Cat. No. B2792598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl (4-nitrophenyl) Carbonate
CAS176787-42-1
Molecular FormulaC13H15NO5
Molecular Weight265.265
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2
InChIKeyNTGDMUVJXIBLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl (4-nitrophenyl) Carbonate – Hydroxyl Protecting Group


Cyclohexyl (4-nitrophenyl) carbonate (CAS 176787-42-1) is a carbonate ester that serves as a base-labile protecting group for alcohols and phenols in organic synthesis [1]. As a derivative of 4-nitrophenyl chloroformate and cyclohexanol, it combines the 4-nitrophenoxy leaving group with the cyclohexyl moiety, imparting distinct stability and reactivity profiles [2]. This compound is primarily utilized in multi-step synthetic processes where selective protection and deprotection of hydroxyl functional groups are required, enabling chemoselective transformations of acid-sensitive substrates [3].

Base-labile hydroxyl protection
Orthogonal to acid-labile groups
UV-Vis monitoring of deprotection

Why Cyclohexyl (4-nitrophenyl) Carbonate Cannot Be Replaced


Substituting cyclohexyl (4-nitrophenyl) carbonate with other alkyl 4-nitrophenyl carbonates or alternative carbonate-based protecting groups (e.g., Boc, Cbz, Fmoc) is not straightforward due to pronounced differences in hydrolytic stability, orthogonality, and physicochemical properties. The cyclohexyl group confers increased steric bulk and hydrophobicity compared to smaller alkyl chains (e.g., methyl, ethyl), which directly impacts reaction kinetics, solubility in non-polar media, and compatibility with acid-sensitive substrates. Furthermore, 4-nitrophenyl carbonates as a class offer a distinct base-labile deprotection mechanism that is orthogonal to acid-labile groups such as Boc, providing a unique advantage in complex synthetic sequences where acidic conditions are contraindicated [1]. These structural and mechanistic distinctions necessitate procurement of the exact compound to ensure predictable and reproducible synthetic outcomes.

Property
Cyclohexyl (4-nitrophenyl) carbonate
Smaller alkyl / acid-labile alternatives
Steric & solubility profile
Higher steric bulk, hydrophobicity
Lower bulk may alter kinetics and solubility
Deprotection orthogonality
Base-labile (pH ≥12)
Acid-labile (e.g., Boc) can damage acid-sensitive substrates
Analytical monitoring
Chromogenic release at 413 nm
Many alternatives lack spectrophotometric handle

Cyclohexyl (4-nitrophenyl) Carbonate Differentiation Evidence


High-Yield Synthesis

The synthesis of cyclohexyl (4-nitrophenyl) carbonate from cyclohexanol and 4-nitrophenyl chloroformate proceeds with an isolated yield of 91% under optimized conditions . This yield is higher than the typical range reported for analogous alkyl 4-nitrophenyl carbonates (e.g., methyl or ethyl derivatives), which often exhibit yields of 70–85% due to lower steric stabilization of the transition state. The high yield directly translates to reduced material costs and waste in large-scale or iterative synthetic applications.

Synthetic Yield
Class-level inference
91% isolated
Higher efficiency vs typical 70–85% for methyl analog
Literature-based comparison; lot-specific verification advised
Protecting Group Chemistry Carbonate Synthesis Alcohol Protection

Base-Labile Orthogonal Deprotection

4-Nitrophenyl carbonates, including cyclohexyl (4-nitrophenyl) carbonate, exhibit a well-defined base-labile deprotection mechanism. They remain stable under aqueous and acidic conditions but undergo rapid hydrolysis and irreversible decarboxylation in mild basic environments (pH ≥ 12) [1]. In contrast, acid-labile groups such as tert-butyloxycarbonyl (Boc) require strongly acidic conditions (e.g., TFA) for removal, which can damage acid-sensitive substrates. The cyclohexyl derivative shares this base-labile behavior, providing an orthogonal option that expands synthetic flexibility.

Orthogonal Deprotection
Class-level inference
Base-labile (pH 12+) vs Acid-labile (Boc/TFA)
Enables sequential deprotection without acid exposure
Orthogonality confirmed at pH 12–13; review substrate compatibility
Orthogonal Protection Base-Labile Groups Deprotection Kinetics

UV-Vis Deprotection Monitoring

Deprotection of cyclohexyl (4-nitrophenyl) carbonate releases 4-nitrophenol, a bright yellow chromophore with a strong absorbance at 413 nm [1]. This allows for real-time, quantitative monitoring of the deprotection reaction without the need for quenching or chromatographic analysis. In contrast, many common protecting groups (e.g., benzyl ethers, silyl ethers) lack such a convenient spectrophotometric handle, requiring more labor-intensive analytical methods.

UV-Vis Monitoring
Class-level inference
413 nm chromogenic release
Real-time quantitative tracking without quenching
Monitor in aqueous buffer; compare to TLC/GC-MS for non-chromogenic groups
Spectroscopic Monitoring Reaction Tracking Deprotection

Cyclohexyl (4-nitrophenyl) Carbonate Use Cases


Multi-Step Synthesis of Acid-Sensitive Intermediates

Cyclohexyl (4-nitrophenyl) carbonate is ideally suited for protecting hydroxyl groups in pharmaceutical intermediates that contain acid-sensitive functionalities (e.g., epoxides, acetals, silyl ethers). The base-labile nature allows for selective deprotection without compromising acid-labile moieties, enabling complex synthetic sequences where Boc or trityl groups would be unsuitable. The high synthetic yield (91%) ensures efficient material throughput, and the spectrophotometric handle simplifies process analytical technology (PAT) implementation in GMP manufacturing [1].

Orthogonal Protection for Peptides and Carbohydrates

In peptide synthesis and oligosaccharide assembly, the ability to orthogonally remove protecting groups is critical. Cyclohexyl (4-nitrophenyl) carbonate provides a base-labile alternative to acid-labile groups (e.g., Boc) and hydrogenolyzable groups (e.g., Cbz). Its compatibility with common coupling reagents and mild deprotection conditions (pH 12) minimizes epimerization and side reactions, making it a valuable addition to the protecting group toolbox for complex biomolecule construction [1].

Stimuli-Responsive Polymer Conjugates and Prodrugs

The 4-nitrophenyl carbonate linkage can be designed to release a payload (e.g., a drug or fluorophore) under basic conditions. In polymer-drug conjugates, the cyclohexyl (4-nitrophenyl) carbonate linker can be cleaved in slightly basic microenvironments (e.g., tumor tissues or endosomal compartments). The real-time monitoring capability via UV-Vis at 413 nm facilitates optimization of release kinetics and quality control during formulation development [1].

High-Throughput Experimentation (HTE)

The ability to monitor deprotection in real-time using a plate reader (absorbance at 413 nm) makes cyclohexyl (4-nitrophenyl) carbonate particularly well-suited for HTE applications. Researchers can rapidly screen deprotection conditions (pH, temperature, additives) in 96- or 384-well plates without the need for offline LC-MS analysis, accelerating reaction discovery and optimization campaigns in medicinal chemistry [1].

Application
Selection Property
Validation Focus
Acid-sensitive intermediate synthesis
Base-labile orthogonality
Deprotection without damaging acid-labile groups
Peptide/carbohydrate assembly
Orthogonal to acid- and hydrogenolyzable groups
Minimal epimerization and side reactions
Polymer-drug conjugate research
pH-responsive linker cleavage
Release kinetics monitoring at 413 nm
High-throughput experimentation
Spectrophotometric handle
Rapid condition screening in microplates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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